molecular formula C22H30FN3O7 B14251102 L-Alaninamide, N-[(phenylmethoxy)carbonyl]-L-valyl-N-[(1R)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-(9CI) CAS No. 211918-97-7

L-Alaninamide, N-[(phenylmethoxy)carbonyl]-L-valyl-N-[(1R)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-(9CI)

Cat. No.: B14251102
CAS No.: 211918-97-7
M. Wt: 467.5 g/mol
InChI Key: MIFGOLAMNLSLGH-GMBSWORKSA-N
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Description

L-Alaninamide, N-[(phenylmethoxy)carbonyl]-L-valyl-N-[(1R)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-(9CI) is a synthetic peptide derivative featuring a complex stereochemical arrangement. Its structure includes:

  • A phenylmethoxy carbonyl (Z-group) protecting the N-terminus.
  • An L-valyl residue as part of the peptide backbone.
  • A fluorinated ketone moiety at the C-terminus with an (R)-configured chiral center.

This compound is classified as a caspase inhibitor, targeting apoptosis-related pathways, and is used in biochemical research . Its stereochemistry and substituents critically influence its biological activity and physicochemical properties.

Properties

CAS No.

211918-97-7

Molecular Formula

C22H30FN3O7

Molecular Weight

467.5 g/mol

IUPAC Name

methyl (3R)-5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate

InChI

InChI=1S/C22H30FN3O7/c1-13(2)19(26-22(31)33-12-15-8-6-5-7-9-15)21(30)24-14(3)20(29)25-16(17(27)11-23)10-18(28)32-4/h5-9,13-14,16,19H,10-12H2,1-4H3,(H,24,30)(H,25,29)(H,26,31)/t14-,16+,19-/m0/s1

InChI Key

MIFGOLAMNLSLGH-GMBSWORKSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alaninamide, N-[(phenylmethoxy)carbonyl]-L-valyl-N-[(1R)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-(9CI) typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. The process often starts with the protection of the amino group of L-alanine using a suitable protecting group such as the phenylmethoxycarbonyl (Cbz) group. This is followed by the coupling of the protected L-alanine with L-valine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and high-throughput techniques can enhance the efficiency and yield of the production process. Additionally, purification methods such as crystallization, chromatography, and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

L-Alaninamide, N-[(phenylmethoxy)carbonyl]-L-valyl-N-[(1R)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides and fluorides, while reduction can produce alcohols and other reduced derivatives .

Scientific Research Applications

L-Alaninamide, N-[(phenylmethoxy)carbonyl]-L-valyl-N-[(1R)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-(9CI) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs and treatment strategies.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of L-Alaninamide, N-[(phenylmethoxy)carbonyl]-L-valyl-N-[(1R)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-(9CI) involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis or the modulation of metabolic pathways .

Comparison with Similar Compounds

Key Structural Variations

Compound Name / CAS Substituent Differences Stereochemical Variations
Target Compound (9CI) 3-fluoro, (1R)-2-methoxy-2-oxoethyl (1R)-configured chiral center
N-[(Phenylmethoxy)carbonyl]-L-valyl-... (187389-52-2) 3-fluoro, (1S)-2-methoxy-2-oxoethyl (1S)-configured chiral center
CAS 210344-92-6 Additional L-α-aspartyl-L-valyl group Extended peptide chain; no fluorination
AAF () 3-chloro substituent; trifluoroacetate salt Chloro vs. fluoro; altered solubility/stability
L-Alaninamide () Carboxymethyl group instead of methoxy-oxoethyl Enhanced hydrophilicity

Physicochemical Properties

Property Target Compound (9CI) CAS 187389-52-2 CAS 210344-92-6 AAF
Molecular Formula C22H30FN3O7 C22H30FN3O7 C27H37FN4O9 C16H22ClN3O4 (free base)
Molecular Weight 467.49 g/mol 467.49 g/mol 580.61 g/mol 355.82 g/mol
Solubility 0.13 g/L (25°C) Similar to target Not reported Enhanced (trifluoroacetate salt)
Density 1.214 g/cm³ 1.214 g/cm³ Not reported Not reported

Analytical Characterization

  • Marfey’s Reagent: Used to determine absolute configurations of amino acid residues in analogs (e.g., L-FDAA derivatization for chiral HPLC/MS analysis) .
  • UPLC-MS : Critical for distinguishing stereoisomers (e.g., 20.6–29.3 min retention times for L vs. D residues) .

Commercial and Research Relevance

Compound Primary Use Key Suppliers (Examples)
Target Compound (9CI) Caspase inhibition studies BOC Sciences, Selleck Chemicals
CAS 187389-52-2 Apoptosis research Taizhou Crene, Apexbio Technology
AAF Protease inhibition assays Not explicitly listed

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